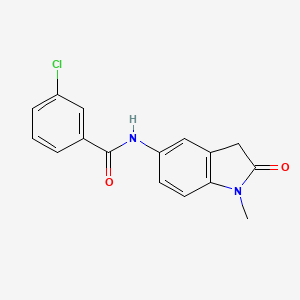

3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

3-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked to a substituted indolinone moiety (1-methyl-2-oxoindolin-5-yl). This structure combines a planar benzamide core with a conformationally restricted indolinone system, which may influence its biological and physicochemical properties.

Properties

IUPAC Name |

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRRMQMXQWZNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution reactions, where chlorine is introduced to the benzene ring.

Coupling with the Amide Group: The final step involves the coupling of the chlorinated benzene derivative with the indole derivative to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance production rates and ensure consistency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the indole nitrogen to a more oxidized state.

Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring or the indole core can be replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) for chlorination and various nucleophiles for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Reduced chloro derivatives.

Substitution Products: Various substituted benzene and indole derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: Indole derivatives, including this compound, are studied for their biological activities. They have shown potential in modulating various biological pathways and have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Effects on Bioactivity

- Kinase Inhibitors (): Compounds such as N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide (73) and 4-cyano-N-(2-oxoindolin-5-yl)benzamide (77) share the indolinone-benzamide scaffold but differ in substituents. In contrast, the cyano group in compound 77 may increase electron-withdrawing effects, altering binding affinity . The target compound’s 3-chloro substituent could similarly modulate electronic properties but may reduce solubility compared to polar groups like cyano.

- Metal Complexes (): The nickel complex of 3-chloro-N-(diethylcarbamothioyl)benzamide demonstrates a square planar geometry with S/O coordination.

Structural and Crystallographic Comparisons

Planarity and Conformation:

The amide group in 3-chloro-N-(2-nitrophenyl)benzamide () is nearly planar (r.m.s. deviation: 0.0164 Å), with dihedral angles of 15.2° between the benzamide and nitro-substituted ring. The target compound’s 1-methyl-2-oxoindolinyl group may introduce steric hindrance, increasing dihedral angles and reducing planarity compared to simpler benzanilides .- Halogen Interactions: The 3-chloro substituent in the target compound may participate in weak intermolecular interactions, as seen in ’s Cl···Cl contacts (3.94 Å). However, the indolinone moiety could disrupt packing efficiency compared to compounds with linear substituents (e.g., 2-nitro groups) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic Parameters

Research Findings and Implications

- Kinase Inhibition: The target compound’s 3-chloro group may enhance hydrophobic interactions in kinase binding pockets, similar to ’s TLK2 inhibitors. However, the absence of polar groups (e.g., imidazole in compound 73) could limit potency .

- Drug Design: Structural analogs with electron-withdrawing groups (e.g., CN in compound 77) exhibit improved binding in some cases, suggesting that modifying the chloro substituent could optimize activity .

Notes

Data Limitations: Direct biological or crystallographic data for the target compound are unavailable in the provided evidence; comparisons rely on structural analogs.

Synthesis Scalability: ’s method using thionyl chloride is scalable but requires careful handling due to toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.